tert-Butyl(3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylateoxalate
Description
tert-Butyl(3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylateoxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a fluorine atom attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C11H19FN2O6 |
|---|---|
Molecular Weight |
294.28 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C9H17FN2O2.C2H2O4/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12;3-1(4)2(5)6/h6-7H,4-5,11H2,1-3H3;(H,3,4)(H,5,6)/t6-,7-;/m0./s1 |
InChI Key |
FTXSQGOPAKXOBY-LEUCUCNGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylateoxalate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of the amino group, followed by the introduction of the fluorine atom through nucleophilic substitution. The tert-butyl group is then introduced via esterification or amidation reactions. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylateoxalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the fluorine atom can produce hydroxyl or thiol-substituted pyrrolidines.
Scientific Research Applications
tert-Butyl(3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylateoxalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl(3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylateoxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding. These interactions can alter the target’s conformation and function, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
tert-Butyl(3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylateoxalate can be compared with other similar compounds, such as:
tert-Butyl(3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom, leading to different reactivity and applications.
tert-Butyl(3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate:
tert-Butyl(3S,4S)-3-amino-4-chloropyrrolidine-1-carboxylate: The presence of a chlorine atom instead of fluorine results in different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
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